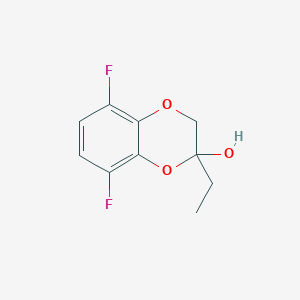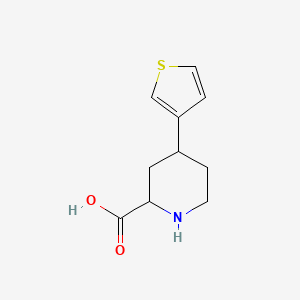
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclopentane, featuring an aminooxy group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl nitrite in the presence of a base to form the corresponding oxime. This oxime is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The final step involves esterification with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable oxime linkages with carbonyl-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate involves its ability to form stable oxime linkages with carbonyl groups. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors. The aminooxy group can react with aldehydes and ketones to form oximes, which are stable and can be used to label or modify biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1-aminocyclopentane-1-carboxylate: Similar structure but lacks the aminooxy group.
tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate: Contains a Boc-protected amino group instead of an aminooxy group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure with an amino group.
Uniqueness
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring stable oxime linkages.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl 1-aminooxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)13-8(12)10(14-11)6-4-5-7-10/h4-7,11H2,1-3H3 |
Clave InChI |
SNLGRICLNPTAGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCCC1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)

![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)




![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)

